(2,5-Dichloropyridin-3-yl)methanol

Organic Synthesis Medicinal Chemistry Nucleophilic Aromatic Substitution

Sourcing halogenated pyridines with precise regiochemistry is critical for reproducible SAR studies-positional isomers alter SNAr reactivity and cross-coupling outcomes. (2,5-Dichloropyridin-3-yl)methanol (CAS 558465-93-3) provides the defined 2,5-dichloro pattern essential for sequential functionalization in kinase inhibitor and agrochemical discovery. • Enables chemoselective SNAr at C-2 followed by Pd-catalyzed coupling at C-5 for divergent library synthesis. • Primary alcohol at C-3 supports orthogonal protection (silyl, acyl) or activation (tosylate, bromide) without ring electronics disruption. • Physical benchmarks: mp 64-66 °C, density 1.478 g/cm³, MW 178.02-facilitates identity verification by HPLC/GC.

Molecular Formula C6H5Cl2NO
Molecular Weight 178.01 g/mol
CAS No. 558465-93-3
Cat. No. B1288106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dichloropyridin-3-yl)methanol
CAS558465-93-3
Molecular FormulaC6H5Cl2NO
Molecular Weight178.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1CO)Cl)Cl
InChIInChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2
InChIKeyOMVBAPGBNPDUNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloropyridin-3-yl)methanol: Specialized Pyridine Building Block


(2,5-Dichloropyridin-3-yl)methanol (CAS 558465-93-3) is a halogenated pyridine derivative with the molecular formula C6H5Cl2NO and a molecular weight of 178.02 g/mol . It serves as a versatile organic synthesis intermediate, characterized by a hydroxymethyl group at the 3-position and chlorine atoms at the 2- and 5-positions of the pyridine ring . This substitution pattern dictates its specific reactivity profile, making it a valuable building block for the construction of more complex molecules in pharmaceutical and agrochemical research .

2,5
2,5-dichloro substitution pattern directs SNAr reactivity and regioselective cross-coupling.
BB
Pyridine building block for kinase inhibitor synthesis and agrochemical research intermediates.

Why (2,5-Dichloropyridin-3-yl)methanol Substitution Fails


In the context of advanced organic synthesis, the substitution pattern of halogen atoms on a pyridine ring is not a trivial detail—it is a critical determinant of a molecule's reactivity, selectivity, and ultimate function [1]. A casual substitution of (2,5-Dichloropyridin-3-yl)methanol with a positional isomer, such as the 2,4- or 5,6-dichloro variant, would fundamentally alter the electronic properties of the heterocycle, thereby changing the course of key reactions like nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-couplings . This is because each isomer presents a unique arrangement of electron-withdrawing and leaving groups, which dictates regioselectivity and reaction yields, ultimately affecting the purity and viability of the final target molecule .

(2,5-Dichloropyridin-3-yl)methanol
Positional isomerism may shift SNAr regioselectivity and metal-catalyzed coupling outcomes, altering synthetic routes.
2,4- or 5,6-dichloro isomer may exhibit different electronic character and leaving-group activation.
Kinase inhibitor intermediate
Application context differs from direct receptor modulators; 5,6-isomer is a reported CXCR3 inhibitor, not a kinase scaffold.
5,6-dichloro analog may be suited for chemokine receptor studies, not kinase library synthesis.

(2,5-Dichloropyridin-3-yl)methanol Differentiation Evidence


SNAr Regioselectivity

The 2,5-dichloro substitution pattern of the target compound positions a chlorine atom ortho to the ring nitrogen, a classic activation site for nucleophilic aromatic substitution (SNAr) [1]. In contrast, the 5,6-dichloro isomer (CAS 54127-30-9) has both chlorines ortho to the nitrogen, which can lead to different regioselectivity and the potential for over-substitution . While direct comparative kinetic data for these specific compounds are not available in the public domain, the fundamental principles of pyridine chemistry dictate that the 2-position chlorine in (2,5-Dichloropyridin-3-yl)methanol is significantly more reactive towards nucleophiles than the chlorine at the 5-position, allowing for chemoselective functionalization that is not possible with the 5,6-dichloro arrangement.

SNAr Regioselectivity
Class-level
2-chloro substituent ortho to ring nitrogen enables chemoselective SNAr; 5,6-isomer activates both 2- and 6-positions, different selectivity.
Supports chemoselective functionalization planning.
Qualitative pyridine chemistry principle; specific kinetic data not publicly available.
Organic Synthesis Medicinal Chemistry Nucleophilic Aromatic Substitution

Pharmacological Profile Differentiation

The 5,6-dichloro isomer (CAS 54127-30-9) is a known inhibitor of the CXCR3 chemokine receptor, a direct biological target with reported applications in inflammation research . In contrast, the (2,5-Dichloropyridin-3-yl)methanol scaffold is a key intermediate for the synthesis of more complex kinase inhibitors, as evidenced by its close analog, (2,5-Dichloropyridin-4-yl)methanol, which is explicitly used in the synthesis of Rho kinase inhibitors . This highlights a critical procurement distinction: selecting the 5,6-isomer may be appropriate for direct target modulation studies, whereas selecting the 2,5-isomer is the correct choice for building new chemical entities targeting kinases.

Application Context
Data to verify
2,5-isomer scaffold linked to kinase inhibitor synthesis (structurally related analog); 5,6-isomer reported as CXCR3 receptor inhibitor.
Guides selection for synthesis vs. direct target modulation studies.
Based on reported uses of isomers; independent verification recommended.
Drug Discovery Chemical Biology Kinase Inhibition

Purity Grades and Pricing

The target compound is commercially available in a range of purities, with 95% being a common standard offered by multiple suppliers such as Bidepharm, AKSci, and Aladdin . For applications requiring higher purity, a 97% grade is also available, as listed by ChemScene and ChemicalBook . This contrasts with some less common isomers like the 3,5-dichloro analog, which may have more limited availability or require custom synthesis, impacting procurement lead times. Furthermore, pricing for 5g quantities of 95% purity has been observed at approximately $5005 CNY, providing a tangible budget reference point for researchers planning their projects [1].

Purity & Sourcing
Cross-study comparable
Available in 95% and 97% grades from multiple suppliers; 5g 95% example pricing ~$5005 CNY.
Reported commercial availability supports procurement planning.
Public vendor listings 2024-2026; pricing may vary. Verify lead times.
Procurement Supply Chain Chemical Sourcing

(2,5-Dichloropyridin-3-yl)methanol Application Scenarios


Kinase Inhibitor Scaffold Synthesis

As evidenced by its close structural analog, the (2,5-dichloropyridinyl)methanol core is a valuable starting material for constructing kinase inhibitor libraries . The specific 2,5-dichloro substitution pattern offers a unique handle for sequential functionalization, allowing medicinal chemists to introduce diversity at specific positions of the pyridine ring to explore structure-activity relationships (SAR) in drug discovery programs. This compound is ideal for projects focused on synthesizing novel chemical entities targeting kinases implicated in cancer and inflammatory diseases.

SNAr and Cross-Coupling Reactions

The presence of a chlorine atom ortho to the pyridine nitrogen makes this compound highly amenable to chemoselective nucleophilic aromatic substitution (SNAr) reactions [1]. The primary alcohol group at the 3-position can also be protected or converted into a better leaving group for further synthetic elaboration, enabling its use in more complex synthetic pathways, including palladium-catalyzed cross-coupling reactions after functional group interconversion.

Agrochemical Intermediate Synthesis

Halogenated pyridine derivatives are a common structural motif in modern agrochemicals . (2,5-Dichloropyridin-3-yl)methanol serves as a versatile intermediate for the synthesis of new agrochemical candidates. Its specific substitution pattern can be leveraged to build molecules that interact with unique biological targets in pests or weeds, offering a pathway to develop new products with potentially improved efficacy or safety profiles compared to existing commercial standards.

Reference Standard and Derivatization Agent

Due to its well-defined structure and physicochemical properties (melting point 64-66°C, density 1.478 g/cm³) , this compound can be used as a reference standard for analytical method development, such as HPLC or GC, or as a calibration substance in spectral analysis . Its distinct retention time and mass spectral pattern make it useful for identifying or quantifying related compounds in complex mixtures.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Regioselective functionalization profile
SAR library design review
SNAr & cross-coupling reactions
Reactivity pattern (ortho activation)
Reaction yield and selectivity validation
Agrochemical intermediate synthesis
Halogenated pyridine core
Biological target engagement assessment
Analytical reference standard
Well-defined physicochemical reference
Method specificity and calibration review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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